molecular formula C11H15NO2 B15092713 Benzoic acid, 4-[(1S)-1-aminoethyl]-2-methyl-, methyl ester

Benzoic acid, 4-[(1S)-1-aminoethyl]-2-methyl-, methyl ester

Cat. No.: B15092713
M. Wt: 193.24 g/mol
InChI Key: HCHBHPWTMIMLPV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Benzoic acid, 4-[(1S)-1-aminoethyl]-2-methyl-, methyl ester is a chemical compound with the molecular formula C10H13NO2. It is a derivative of benzoic acid, where the carboxyl group is esterified with methanol, and the aromatic ring is substituted with an aminoethyl and a methyl group. This compound is known for its applications in various fields, including pharmaceuticals and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzoic acid, 4-[(1S)-1-aminoethyl]-2-methyl-, methyl ester typically involves the esterification of benzoic acid derivatives. One common method is the catalytic reduction of methyl 4-formylbenzoate using a Raney nickel catalyst in the presence of ammonia . Another approach involves the esterification of benzoic acid with methanol in the presence of an acid catalyst, such as concentrated sulfuric acid .

Industrial Production Methods

Industrial production of this compound often employs large-scale esterification processes. The reaction is carried out under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as distillation and crystallization, are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

Benzoic acid, 4-[(1S)-1-aminoethyl]-2-methyl-, methyl ester undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) and nitric acid (HNO3).

Major Products

The major products formed from these reactions include:

    Oxidation: Benzoic acid derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated or nitrated benzoic acid derivatives.

Mechanism of Action

The mechanism of action of benzoic acid, 4-[(1S)-1-aminoethyl]-2-methyl-, methyl ester involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes or receptors, leading to various biological effects. For example, it may inhibit the CD27/CD70 signaling pathway, which is involved in immune responses . Additionally, it can bind to amino acids and facilitate their excretion, thereby reducing ammonia levels in the body .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzoic acid, 4-[(1S)-1-aminoethyl]-2-methyl-, methyl ester is unique due to its specific substitutions, which confer distinct chemical and biological properties. The presence of the aminoethyl group enhances its potential for biological activity, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

methyl 4-(1-aminoethyl)-2-methylbenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO2/c1-7-6-9(8(2)12)4-5-10(7)11(13)14-3/h4-6,8H,12H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCHBHPWTMIMLPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C(C)N)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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